Ethanol, 2-amino-, sulfate (salt)
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Overview
Description
Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the molecular formula C₂H₇NO₄S. It is a sulfate salt of 2-aminoethanol, also known as ethanolamine. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-amino-, sulfate (salt) typically involves the reaction of 2-aminoethanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the sulfate salt. The general reaction can be represented as follows:
C2H7NO+H2SO4→C2H7NO4S+H2O
Industrial Production Methods
In industrial settings, the production of ethanol, 2-amino-, sulfate (salt) involves large-scale reactions using high-purity reagents. The process includes the careful addition of sulfuric acid to 2-aminoethanol, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature and concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfate salt back to 2-aminoethanol.
Substitution: The amino group in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can react with the amino group under appropriate conditions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is 2-aminoethanol.
Substitution: Various substituted amines can be formed.
Scientific Research Applications
Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Plays a role in the study of cellular processes and membrane biology.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with various molecular targets. The sulfate group can facilitate binding to proteins and other biomolecules, influencing cellular processes. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol:
Diethanolamine: Contains two hydroxyl groups and an amino group.
Triethanolamine: Contains three hydroxyl groups and an amino group.
Uniqueness
Ethanol, 2-amino-, sulfate (salt) is unique due to the presence of the sulfate group, which imparts distinct chemical and biological properties. This makes it valuable in applications where sulfate interactions are important, such as in the study of glycosaminoglycans and other sulfated biomolecules.
Properties
CAS No. |
56633-27-3 |
---|---|
Molecular Formula |
C2H9NO5S |
Molecular Weight |
159.16 g/mol |
IUPAC Name |
2-aminoethanol;sulfuric acid |
InChI |
InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4) |
InChI Key |
IQGWPPQNIZBTBM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.OS(=O)(=O)O |
Related CAS |
85338-41-6 90583-16-7 91648-48-5 68908-44-1 91648-44-1 91783-26-5 20261-59-0 90583-17-8 |
Origin of Product |
United States |
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